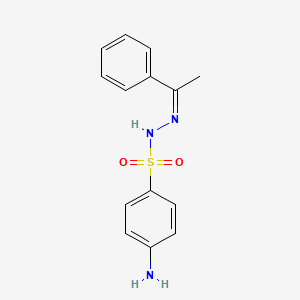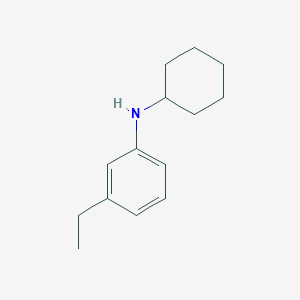
N-Cyclohexyl-3-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Applications De Recherche Scientifique
N-Cyclohexyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethylaniline: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .
Propriétés
Numéro CAS |
516490-59-8 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-cyclohexyl-3-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |
Clé InChI |
QXGRWCOMSGTMML-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
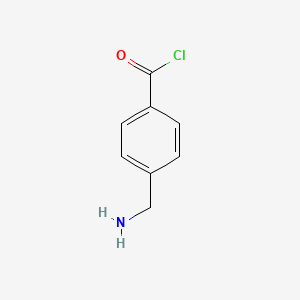
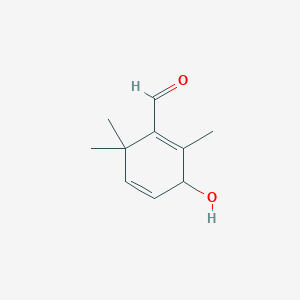
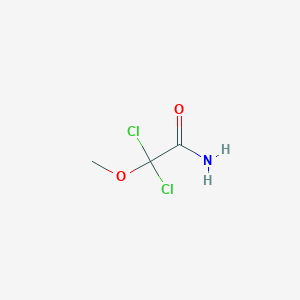
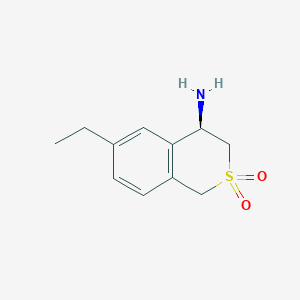
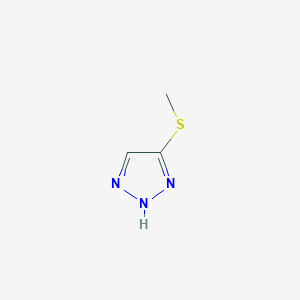
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
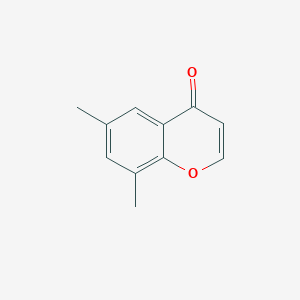


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
